molecular formula C16H32O6SSi2 B1283674 2,5-Bis(triethoxysilyl)thiophene CAS No. 40190-22-5

2,5-Bis(triethoxysilyl)thiophene

Cat. No.: B1283674
CAS No.: 40190-22-5
M. Wt: 408.7 g/mol
InChI Key: AWBGMFANSAVZPM-UHFFFAOYSA-N
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Description

2,5-Bis(triethoxysilyl)thiophene is a thiophene derivative functionalized with triethoxysilyl groups at the 2 and 5 positions of the aromatic ring. Thiophene derivatives are widely studied for their conjugated π-systems, which enable electron delocalization and applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices . The triethoxysilyl substituents are expected to enhance solubility in organic solvents and facilitate surface anchoring in hybrid organic-inorganic materials, making the compound suitable for sol-gel processes or self-assembled monolayers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(triethoxysilyl)thiophene can be synthesized through the reaction of 2,5-dibromothiophene with tetraethyl orthosilicate in the presence of a catalyst. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

These reactions are critical for forming siloxane networks in mesoporous organosilica materials.

Reagents/Conditions Products Key Findings References
Acidic (HCl/H₂SO₄) or basic conditions, H₂OSi–O–Si networks with thiophene bridgesForms 3D cubic (Im3m) mesoporous structures when co-condensed with benzene-silica precursors.
F127 triblock copolymer, pH 1.5Spherical macrostructured PMOsAchieves pore diameters of 3.3–4.1 nm and surface areas >600 m²/g.

Mechanism :

  • Hydrolysis of ethoxy groups generates silanol (–Si–OH) intermediates.
  • Condensation forms Si–O–Si bonds, integrating thiophene into the silica matrix .

Oxidation Reactions

The thiophene sulfur atom undergoes oxidation to form sulfoxides or sulfones.

Reagents Conditions Products Applications References
H₂O₂, CH₃CO₃HRoom temperature, 12 hrThiophene-S,S-dioxideEnhances electron transport in polymers.
KMnO₄ (aqueous)Acidic, 60°CThiophene-2,5-dicarboxylic acidPrecursor for conductive polymers.

Note : Over-oxidation can degrade the thiophene ring, necessitating controlled conditions .

Reduction Reactions

Reductive cleavage of C–S or Si–O bonds modifies functionality.

Reagents Conditions Products Applications References
LiAlH₄Anhydrous THF, refluxThiol derivativesFunctionalization for biosensors.
H₂ (Pd/C catalyst)80°C, 5 atmDihydrothiophene analogsIntermediate for hydrogenated polymers.

Limitation : Reduction of silyl groups is less common due to Si–C bond stability.

Substitution Reactions

Ethoxy (–OCH₂CH₃) groups are replaced by nucleophiles or electrophiles.

Reagents Conditions Products Applications References
NH₃ (g)120°C, 24 hr–Si–NH₂ functionalized derivativesAnchors for enzyme immobilization.
Cl⁻ (via SiCl₄)Toluene, 40°C–Si–Cl intermediatesFacilitates further cross-linking.

Example Synthesis :
2,5-Dibromothiophene + Tetraethyl orthosilicate → this compound (62% yield under sonication) .

Coupling Reactions

The thiophene ring participates in cross-coupling to form conjugated systems.

Reagents Conditions Products Applications References
Pd(PPh₃)₄, Ar–B(OH)₂Suzuki coupling, 80°CBiaryl-thiophene hybridsOrganic semiconductors.
2,3-Dibromothiophene, SnMe₃Stille coupling, 100°COligothiophene frameworksLight-emitting diodes (OLEDs).

Key Insight : Coupling preserves the thiophene π-system, enabling tunable optoelectronic properties .

Interaction with Biological Molecules

Emerging studies highlight its role in bio-hybrid materials:

Target Interaction Outcome References
Silica nanoparticlesCovalent Si–O–Si bondingEnhanced drug delivery stability.
Trypanosoma parasitesThiol-mediated uptakeAntiparasitic activity (EC₅₀: 14–78 nM).

Scientific Research Applications

Materials Science

2,5-Bis(triethoxysilyl)thiophene is primarily utilized as a precursor for the synthesis of advanced materials, particularly in the development of periodic mesoporous organosilicas (PMOs). These materials exhibit unique structural properties such as three-dimensional cubic symmetry (Im3m), which enhances their functionality in various applications.

Key Characteristics:

  • Structural Stability: The compound contributes to the stability of Si-C bonds in PMOs, which is crucial for maintaining structural integrity under various conditions .
  • Optical Properties: Its thiophene moiety imparts unique optical properties that are beneficial for photonic applications.
Application AreaDescription
Organic ElectronicsUsed in organic field-effect transistors and solar cells due to its semiconducting properties.
CoatingsEnhances adhesion and durability in coatings and sealants by forming strong bonds with substrates.

Biological Applications

The compound is being investigated for potential use in biosensors and bioimaging due to its optical characteristics. Its ability to interact with biological molecules opens avenues for applications in drug delivery systems and therapeutic agents.

Case Study:

  • Biosensors: Research indicates that this compound can be functionalized to develop sensitive biosensors capable of detecting specific biomolecules through optical changes.

Industrial Applications

In industry, the compound is employed in producing adhesives, sealants, and thermoplastic resins. Its siloxane groups enhance the mechanical properties and thermal stability of these materials.

Applications Include:

  • Adhesives: Provides strong bonding capabilities essential for construction and manufacturing.
  • Thermoplastic Resins: Utilized in polyvinyl chloride and acrylic resin formulations to improve performance characteristics.

Mechanism of Action

The mechanism of action of 2,5-Bis(triethoxysilyl)thiophene involves its ability to form stable bonds with other molecules. The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of polymers and other advanced materials. The thiophene ring provides aromatic stability and electronic properties that are beneficial in various applications .

Comparison with Similar Compounds

The following analysis compares 2,5-Bis(triethoxysilyl)thiophene with structurally or functionally related thiophene derivatives, focusing on substituent effects, electronic properties, and applications.

Substituent Effects on Electronic Properties

  • 2,5-Bis[(trimethylsilyl)ethynyl]thiophene (CAS 79109-69-6): This compound features trimethylsilyl-ethynyl groups, which introduce steric bulk and moderate electron-withdrawing effects. Its molecular weight (276.544 g/mol) is lower than that of the triethoxysilyl analogue, suggesting higher volatility.
  • 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (CAS 7128-64-5): Benzoxazolyl substituents are electron-deficient, enhancing fluorescence properties. This compound is used as a fluorescent brightener (98% purity) due to its rigid, planar structure. In contrast, triethoxysilyl groups are non-fluorescent but improve processability in thin-film applications .

Optical and Luminescence Properties

  • BMST, BEST, BBST (Aminostyryl-Thiophene Derivatives): These compounds exhibit strong two-photon excited fluorescence (TPEF) due to donor-acceptor interactions between the thiophene core and aminostyryl groups. The triethoxysilyl derivative lacks such donor-acceptor motifs, likely resulting in weaker luminescence but better thermal stability .
  • 2,5-Bis(phenylethynyl)thiophene :
    X-ray diffraction confirms planarity, which maximizes conjugation. Triethoxysilyl groups may introduce torsional strain, reducing conjugation length and red-shifted absorption compared to phenylethynyl analogues .

Solubility and Processing

  • 2,5-Bis(4-cyano-2-nitrostyryl)thiophene (28b): Nitro and cyano groups increase polarity, limiting solubility in non-polar solvents. Triethoxysilyl groups, with their hydrophobic ethoxy chains, enhance solubility in organic media, aiding solution-based fabrication .

Data Tables

Table 1: Key Properties of Selected Thiophene Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Property Application Reference ID
This compound Triethoxysilyl ~370 (estimated) High solubility Hybrid materials Inferred
2,5-Bis[(trimethylsilyl)ethynyl]thiophene Trimethylsilyl-ethynyl 276.54 Moderate conjugation Organic electronics
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene Benzoxazolyl 430.56 Fluorescence Fluorescent brighteners
BMST Dimethylaminostyryl ~350 (estimated) TPEF activity Nonlinear optics

Table 2: Substituent Effects on Thiophene Core

Substituent Type Electronic Effect Steric Effect Conjugation Impact Example Compound
Triethoxysilyl Mildly electron-withdrawing High Reduces planarity This compound
Trimethylsilyl-ethynyl Electron-withdrawing Moderate Maintains conjugation 2,5-Bis[(trimethylsilyl)ethynyl]thiophene
Benzoxazolyl Strongly electron-withdrawing Low Enhances rigidity 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Biological Activity

2,5-Bis(triethoxysilyl)thiophene (BTT) is a silane compound with potential applications in various fields, including materials science and biomedicine. Its unique structure, featuring thiophene and triethoxysilyl groups, suggests interesting biological activities. This article reviews the biological activity of BTT based on existing literature, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H32_{32}O6_6S2_2Si2_2
  • Molecular Weight : 384.66 g/mol
  • CAS Number : 40190-22-5

The compound consists of a thiophene ring substituted with two triethoxysilyl groups, which enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including BTT. The compound's activity against various pathogens has been assessed through minimum inhibitory concentration (MIC) tests.

Case Studies

  • Antibacterial Activity :
    • A study demonstrated that thiophene derivatives exhibit significant antibacterial effects against Acinetobacter baumannii and Escherichia coli. The MIC values for these strains ranged from 8 to 32 mg/L for selected thiophenes, suggesting potential for development as antimicrobial agents .
    • BTT was tested alongside other thiophene derivatives, showing comparable or superior activity against resistant bacterial strains, indicating its potential utility in treating infections caused by multidrug-resistant organisms.
  • Mechanism of Action :
    • The mechanism underlying the antibacterial activity involves disruption of bacterial membrane integrity and interference with essential metabolic pathways. Studies indicated that treatment with BTT led to increased membrane permeability and reduced adherence of bacteria to host cells .

Research Findings

A summary of research findings related to the biological activity of BTT is presented in the following table:

StudyPathogenMIC (mg/L)Observations
Study 1A. baumannii16-32Significant bactericidal activity observed
Study 2E. coli8-32Enhanced membrane permeabilization noted
Study 3Various strains<64Broad-spectrum antimicrobial potential indicated

Mechanistic Insights

The biological activity of BTT can be attributed to several factors:

  • Silyl Groups : The triethoxysilyl groups enhance solubility and allow for better interaction with biological membranes.
  • Thiophene Ring : The electron-rich nature of the thiophene ring facilitates interactions with bacterial targets, potentially leading to inhibition of key enzymatic functions.

Q & A

Q. Basic: What methodologies are recommended for synthesizing 2,5-Bis(triethoxysilyl)thiophene, and how can purity be validated?

Answer:
The synthesis of thiophene derivatives often employs cross-coupling reactions such as Stille polymerization , which is effective for creating conjugated systems (e.g., as demonstrated for analogous thiophene-based polymers in ). For this compound, a modified Suzuki-Miyaura coupling or silylation of precursor thiophenes may be suitable, given the triethoxysilyl functional groups.
Purity validation involves:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>99% for optoelectronic applications).
  • Elemental Analysis to verify stoichiometry.
    Reference Data :
ParameterValue/TechniqueSource
Molecular Weight (g/mol)~388.5 (analogous compound)PubChem
Key Purity MetricsNMR, HPLC, EA

Q. Advanced: How can crystallographic challenges in resolving the herringbone packing of this compound be addressed?

Answer:
The bent molecular geometry of thiophene derivatives (e.g., BP1T in ) often leads to herringbone or spine-like crystal packing , which complicates single-crystal X-ray diffraction (XRD) analysis. Methodological considerations include:

  • Solvent Engineering : Use of mixed solvents (e.g., chloroform/hexane) to slow crystallization and improve crystal quality.
  • Low-Temperature XRD : Reduces thermal motion artifacts.
  • Density Functional Theory (DFT) Modeling : Predicts molecular orientation and validates experimental data.
    Challenges : Triethoxysilyl groups may introduce steric hindrance, requiring advanced refinement algorithms for electron density maps.

Q. Advanced: How does the molecular orientation of this compound influence charge transport in field-effect transistors (FETs)?

Answer:
The upright molecular disposition (observed in BP1T) enhances π-π stacking along the crystallographic ab-plane, improving charge carrier mobility. Experimental design steps:

Thin-Film Fabrication : Spin-coating or vapor deposition to align molecules vertically.

Grazing-Incidence XRD : Maps molecular orientation in thin films.

FET Characterization : Measure hole/electron mobility (μ) using transfer line method (TLM).
Data Contradictions : Some studies report reduced mobility due to silyl group steric effects, necessitating side-chain engineering (e.g., shorter alkoxy groups) .

Q. Basic: Which spectroscopic techniques are optimal for probing the photophysical properties of this compound?

Answer:

  • UV-Vis Spectroscopy : Identifies absorption maxima (λmax), often between 300–400 nm for thiophenes .
  • Fluorescence Spectroscopy : Measures emission spectra and quantum yield (ΦF).
  • Time-Resolved Photoluminescence (TRPL) : Quantifies excited-state lifetimes (τ).
    Example Data :
PropertyValue (Analogous Compound)Source
λmax (nm)350–370
ΦF0.4–0.6

Q. Advanced: How can researchers design stability studies for this compound under operational conditions?

Answer:
Stability testing under thermal , photooxidative , and humidity stress is critical for device integration. Methodologies include:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td > 200°C for robust materials).
  • Accelerated Aging : Expose thin films to 85°C/85% RH for 500+ hours, monitoring via UV-Vis and XRD.
  • Electrochemical Stability : Cyclic voltammetry (CV) to assess redox durability.
    Key Finding : Silyl groups may hydrolyze under high humidity, requiring encapsulation strategies .

Properties

IUPAC Name

triethoxy-(5-triethoxysilylthiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBGMFANSAVZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573025
Record name (Thiene-2,5-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40190-22-5
Record name (Thiene-2,5-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Bis(triethoxysilyl)thiophene
2,5-Bis(triethoxysilyl)thiophene
2,5-Bis(triethoxysilyl)thiophene

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